Cas no 356539-50-9 (N-(cyclopropylmethyl)-2,5-dimethylaniline)

N-(cyclopropylmethyl)-2,5-dimethylaniline structure
356539-50-9 structure
Product Name:N-(cyclopropylmethyl)-2,5-dimethylaniline
CAS No:356539-50-9
MF:C12H17N
MW:175.270083189011
CID:920557
PubChem ID:23987587
Update Time:2025-04-19

N-(cyclopropylmethyl)-2,5-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(cyclopropylmethyl)-2,5-dimethyl- (9CI)
    • N-(CYCLOPROPYLMETHYL)-2,5-DIMETHYLANILINE
    • AG-F-23677
    • BENZENAMINE, N-(CYCLOPROPYLMETHYL)-2,5-DIMETHYL-
    • CTK4H5074
    • MolPort-004-747-249
    • Oprea1_839245
    • AKOS003583108
    • Benzenamine,N-(cyclopropylmethyl)-2,5-dimethyl-(9ci)
    • EN300-166424
    • DTXSID60635973
    • A1-07016
    • CS-0280212
    • 356539-50-9
    • N-(cyclopropylmethyl)-2,5-dimethylaniline
    • MDL: MFCD03211310
    • Inchi: 1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
    • InChI Key: QVDIVBLXWFNRNA-UHFFFAOYSA-N
    • SMILES: N(C1C=C(C)C=CC=1C)CC1CC1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

N-(cyclopropylmethyl)-2,5-dimethylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350882-50mg
n-(Cyclopropylmethyl)-2,5-dimethylaniline
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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